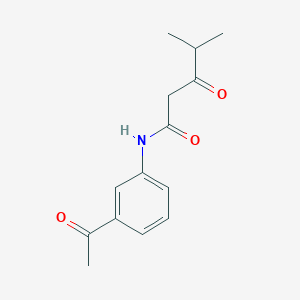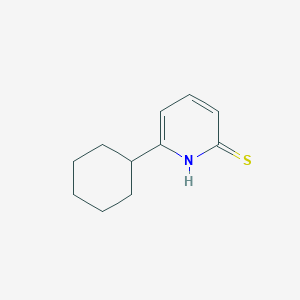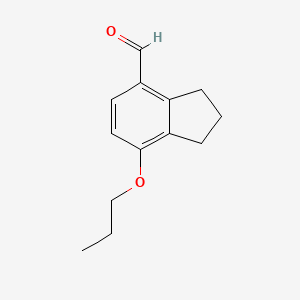![molecular formula C26H27NO5 B12526536 Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate CAS No. 833489-51-3](/img/structure/B12526536.png)
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of a dibenzyl group, a methoxyphenyl group, and an L-aspartate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate typically involves the reaction of L-aspartic acid with benzyl bromide and 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of toluene derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl L-aspartate: Lacks the methoxyphenyl group, resulting in different chemical properties and biological activities.
N-[(4-methoxyphenyl)methyl]-L-aspartate: Lacks the dibenzyl groups, which may affect its reactivity and interactions with molecular targets.
Uniqueness
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate is unique due to the presence of both dibenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Propriétés
Numéro CAS |
833489-51-3 |
|---|---|
Formule moléculaire |
C26H27NO5 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
dibenzyl (2S)-2-[(4-methoxyphenyl)methylamino]butanedioate |
InChI |
InChI=1S/C26H27NO5/c1-30-23-14-12-20(13-15-23)17-27-24(26(29)32-19-22-10-6-3-7-11-22)16-25(28)31-18-21-8-4-2-5-9-21/h2-15,24,27H,16-19H2,1H3/t24-/m0/s1 |
Clé InChI |
MPMUVLIXBZBOOO-DEOSSOPVSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)CNC(CC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)
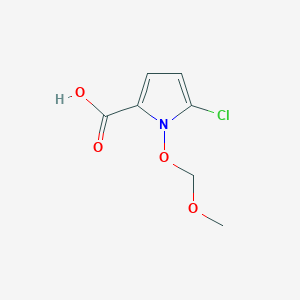
![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
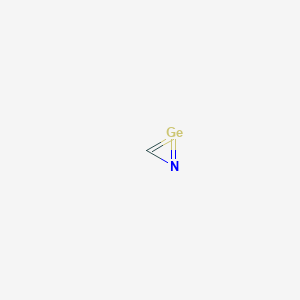

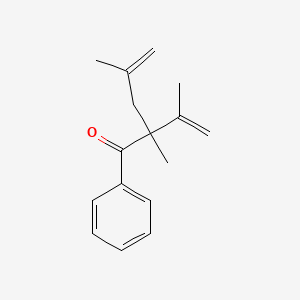
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)

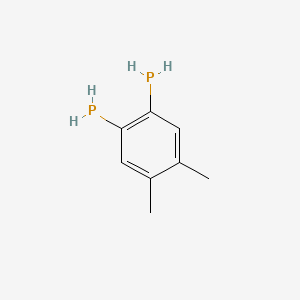
![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
